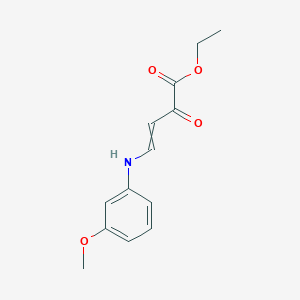

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate

Description

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate is a β-enamino ester derivative characterized by a 3-methoxyanilino substituent and an ethyl ester group. Enamino esters are versatile intermediates in organic synthesis, particularly for constructing heterocycles and bioactive molecules. The compound’s structure features a conjugated enone system and a hydrogen-bonding-capable anilino group, which influence its reactivity and physical properties.

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate |

InChI |

InChI=1S/C13H15NO4/c1-3-18-13(16)12(15)7-8-14-10-5-4-6-11(9-10)17-2/h4-9,14H,3H2,1-2H3 |

InChI Key |

VSUNXCVURZSUJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C=CNC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate typically involves the reaction of 3-methoxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent and Functional Group Variations

Physicochemical Properties

- Solubility: The carboxylic acid derivative (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid exhibits tunable solubility in organic solvents (e.g., ethanol, acetone), which is advantageous for purification and formulation. In contrast, ethyl esters like Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate may display lower aqueous solubility due to increased hydrophobicity .

- Lipophilicity: Ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate has a higher XLogP3 value (2.5) compared to compounds with methoxy or ethoxy substituents, suggesting greater membrane permeability .

Hydrogen Bonding and Crystallography

- The 3-methoxy group in Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate can participate in hydrogen bonding, influencing crystal packing and supramolecular assembly. Similar patterns are observed in (Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate, where the ethoxy group contributes to intermolecular interactions . Graph set analysis (as per ) could further elucidate these hydrogen-bonding networks .

Biological Activity

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate, with the molecular formula CHNO and a molecular weight of 249.26 g/mol, features a methoxy-substituted aniline moiety, which is crucial for its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further investigation.

Antiproliferative Activity

Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. The antiproliferative effects were evaluated using several human cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer).

In Vitro Studies

In vitro assays demonstrated that Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate exhibits significant cytotoxicity. For instance:

- Cell Lines Tested : A549, HepG2, MCF-7, MDA-MB-231

- IC Values : The compound showed varying IC values across different cell lines, indicating its selective cytotoxicity.

| Cell Line | IC Value (µM) |

|---|---|

| A549 | 15.5 |

| HepG2 | 12.0 |

| MCF-7 | 9.8 |

| MDA-MB-231 | 6.5 |

These results suggest that Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate is particularly effective against MDA-MB-231 cells, which are known for their aggressive nature.

The mechanism by which Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate exerts its antiproliferative effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. This was evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.

- Inhibition of Glutaminase : It acts as a glutaminase inhibitor, reducing glutamate levels in cells and leading to increased production of reactive oxygen species (ROS). This oxidative stress contributes to cell death.

- Cell Cycle Arrest : Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate also causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have further elucidated the biological activity of Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate:

-

MDA-MB-231 Cell Study :

- Treatment with the compound resulted in a significant reduction in cell viability.

- Apoptotic assays indicated that approximately 70% of treated cells underwent apoptosis compared to controls.

-

In Vivo Tumor Growth Inhibition :

- In a mouse model bearing MDA-MB-231 tumors, administration of Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate at doses of 25 mg/kg and 50 mg/kg resulted in substantial tumor size reduction without observable toxicity to vital organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.